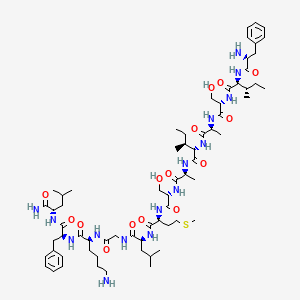
Ranatuerin-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ranatuerin-6 is a natural product found in Lithobates catesbeianus with data available.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Ranatuerin-6, part of the Ranatuerins family, exhibits significant antimicrobial activities. A study identified nine peptides, including Ranatuerin-6, with inhibitory activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. These peptides are characterized by their intramolecular disulfide bridges forming cyclic regions, contributing to their antimicrobial action (Goraya, Knoop, & Conlon, 1998).
Evolutionary Significance
Ranatuerin-6, as part of the Ranatuerin family, has been studied for its evolutionary significance. For instance, in the northern leopard frog (Rana pipiens), a selective sweep fixed a single allele at the Ranatuerin2 locus, indicating an adaptive evolution at these loci. This study highlights the evolutionary history and adaptive significance of Ranatuerin peptides (Tennessen & Blouin, 2010).
Potential in Cancer Treatment
Ranatuerin-6 has shown potential in inhibiting the proliferation of cancer cells. A study on Ranatuerin-2PLx, a related peptide, demonstrated its effectiveness in inhibiting prostate cancer cell proliferation, indicating a potential role for Ranatuerin-6 in developing new therapeutic approaches for cancer treatment (Chen et al., 2018).
Structural and Functional Analysis
Ranatuerin-6's structure and function have been analyzed to understand its antimicrobial properties better. For example, the peptide Ranatuerin-2CSa was investigated using NMR spectroscopy and molecular modeling, providing insights into its helix-turn-helix conformation, crucial for its antimicrobial potency (Subasinghage, Conlon, & Hewage, 2008).
Insulin-Releasing Activity
Beyond antimicrobial action, Ranatuerin peptides have been identified with the potential to stimulate insulin release. A study on Ranatuerin-2CBd, for example, found that it significantly stimulated insulin release from rat clonal β cells, opening up potential applications in diabetes treatment (Mechkarska et al., 2011).
Role in Innate Immune Response
Ranatuerin-6 is also significant in the innate immune response. A study involving Rana dybowskii under Rana grylio virus stress identified Ranatuerin-2YJ, which showed substantial anti-viral and antibacterial activity. This research highlights Ranatuerin peptides' role in protecting against pathogen invasion (Yang et al., 2012).
Eigenschaften
IUPAC-Name |
(2S)-6-amino-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanamide |
|---|---|
InChI |
InChI=1S/C67H109N15O15S/c1-12-39(7)54(81-58(88)42(10)72-64(94)51(35-83)80-67(97)55(40(8)13-2)82-59(89)45(69)32-43-22-16-14-17-23-43)66(96)73-41(9)57(87)79-52(36-84)65(95)75-47(27-29-98-11)62(92)77-49(31-38(5)6)60(90)71-34-53(85)74-46(26-20-21-28-68)61(91)78-50(33-44-24-18-15-19-25-44)63(93)76-48(56(70)86)30-37(3)4/h14-19,22-25,37-42,45-52,54-55,83-84H,12-13,20-21,26-36,68-69H2,1-11H3,(H2,70,86)(H,71,90)(H,72,94)(H,73,96)(H,74,85)(H,75,95)(H,76,93)(H,77,92)(H,78,91)(H,79,87)(H,80,97)(H,81,88)(H,82,89)/t39-,40-,41-,42-,45-,46-,47-,48-,49-,50-,51-,52-,54-,55-/m0/s1 |
SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)N |
Bioaktivität |
Antibacterial |
Sequenz |
FISAIASMLGKFL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




